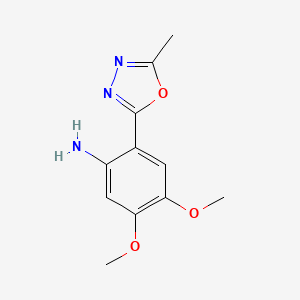
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol is an organic compound that features both pyrazole and tetrazole rings attached to a phenol group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol typically involves the formation of the pyrazole and tetrazole rings followed by their attachment to a phenol moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of pyrazole and tetrazole rings through cyclization of appropriate precursors.
Coupling Reactions: Attachment of the pyrazole and tetrazole rings to the phenol group using coupling reagents under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone.
Reduction: Reduction of the pyrazole or tetrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development targeting specific biological pathways.
Industry: As a component in materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrazol-1-yl)phenol: Lacks the tetrazole ring, which may affect its biological activity and chemical properties.
4-(1H-tetrazol-1-yl)phenol: Lacks the pyrazole ring, which may influence its reactivity and applications.
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol is unique due to the presence of both pyrazole and tetrazole rings attached to a phenol group. This combination of functional groups may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.
Propiedades
IUPAC Name |
2-pyrazol-1-yl-4-(tetrazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c17-10-3-2-8(16-7-11-13-14-16)6-9(10)15-5-1-4-12-15/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDFAWJIEVTZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)N3C=NN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde](/img/structure/B7817016.png)
![Ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B7817017.png)


![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B7817040.png)


![N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B7817057.png)


![methyl 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7817075.png)
![Ethyl 2-imidazo[2,1-b][1,3]benzothiazol-2-ylacetate](/img/structure/B7817084.png)
![N-(2-aminoethyl)-5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B7817099.png)

